molecular formula C25H27N2O6- B2610090 (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid CAS No. 1820570-42-0

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Cat. No.: B2610090
CAS No.: 1820570-42-0
M. Wt: 451.5 g/mol
InChI Key: FJEXPICLVWOJSE-YCRPNKLZSA-M
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Description

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a complex organic compound with the molecular formula C25H28N2O6. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides by preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the carboxyl group with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process and reduce human error .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids or peptides coupled with this compound .

Mechanism of Action

The mechanism of action of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid involves the protection of functional groups during peptide synthesis. The Boc and Fmoc groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets are the amino and carboxyl groups of amino acids, and the pathways involved include the activation of carboxyl groups and the formation of amide bonds .

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
  • (2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid
  • (2S,4R)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Uniqueness

What sets (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid apart is its specific stereochemistry, which can influence the overall conformation and reactivity of the synthesized peptides. This stereochemistry is crucial for the formation of peptides with desired biological activities .

Biological Activity

The compound (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, often referred to as Fmoc-pyrrolidine derivative, is a complex organic molecule with significant implications in medicinal chemistry and biochemistry. This article presents a detailed overview of its biological activity, including research findings, case studies, and a comparative analysis of its structural features.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉N₃O₄
  • Molecular Weight : 355.36 g/mol
  • CAS Number : 1820570-42-0

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective moiety in peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) group further enhances its stability and reactivity during chemical transformations.

Research indicates that the compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and signaling pathways.
  • Protein Interaction : The Fmoc group allows for selective binding to proteins, facilitating studies on enzyme mechanisms and protein interactions.
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity against several viruses, including HIV and HCV, by interfering with viral replication processes.

Case Studies

  • Antiviral Activity :
    • A study demonstrated that derivatives of this compound showed promising activity against Hepatitis C Virus (HCV). The mechanism involved inhibition of the viral protease, crucial for viral replication .
  • Cancer Research :
    • Another investigation explored the compound's effects on cancer cell lines. It was found to induce apoptosis in certain types of cancer cells, suggesting potential applications in cancer therapeutics .
  • Neuroprotective Effects :
    • Recent findings indicated that the compound may exhibit neuroprotective properties by modulating neuronal signaling pathways, which could be beneficial in treating neurodegenerative diseases .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound NameStructure FeaturesBiological Activity
Fmoc-Hyp-OHHydroxyproline derivativeSignificant enzyme inhibition
Boc-PyrrolidineSimple pyrrolidine structureLimited biological activity
Fmoc-PiperidinePiperidine ring structureModerate protein interaction

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available amino acids. Key steps include:

  • Protection of the amino group using Boc.
  • Fmoc protection for selective reactions.
  • Formation of the pyrrolidine ring through cyclization.

This synthetic versatility makes it valuable in peptide synthesis and drug development.

Properties

CAS No.

1820570-42-0

Molecular Formula

C25H27N2O6-

Molecular Weight

451.5 g/mol

IUPAC Name

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/p-1/t15-,21+/m0/s1

InChI Key

FJEXPICLVWOJSE-YCRPNKLZSA-M

SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

solubility

not available

Origin of Product

United States

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